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Compound of Interest

Compound Name: 5-Bromo-4,6-dimethylpyrimidine

Cat. No.: B031581 Get Quote

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for

the identification of lead compounds in modern drug discovery.[1][2] This approach utilizes

small, low-molecular-weight compounds, or "fragments," to probe the binding sites of biological

targets.[3] Due to their reduced complexity, fragments can explore chemical space more

effectively and often form high-quality interactions with the target protein.[1] 5-Bromo-4,6-
dimethylpyrimidine is a valuable fragment for inclusion in screening libraries due to its

pyrimidine core, a common scaffold in medicinal chemistry, and the presence of a bromine

atom which can serve as a vector for synthetic elaboration.

Physicochemical Properties of 5-Bromo-4,6-dimethylpyrimidine

Property Value Reference

Molecular Formula C₆H₇BrN₂ [4](--INVALID-LINK--)

Molecular Weight 187.04 g/mol [4](--INVALID-LINK--)

CAS Number 157335-97-2 [4](--INVALID-LINK--)

SMILES CC1=NC=NC(C)=C1Br [4](--INVALID-LINK--)
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Application in a Hypothetical FBDD Workflow
This document outlines a hypothetical application of 5-Bromo-4,6-dimethylpyrimidine as part

of a fragment screening campaign against a protein target, Protein Kinase X (PKX). The

workflow follows a standard biophysical screening cascade to identify and validate fragment

hits.[4][5]

Screening Cascade Overview

A multi-step screening process is employed to identify and validate fragments that bind to PKX.

This cascade approach uses orthogonal techniques to minimize false positives and provide

comprehensive data on the binding event.
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Figure 1: A typical fragment-based drug discovery workflow.

Experimental Protocols and Data
Primary Screening: Differential Scanning Fluorimetry
(DSF)
DSF is a high-throughput method used to assess the thermal stability of a protein in the

presence of a ligand. A shift in the melting temperature (ΔTm) indicates a binding event.

Protocol:

Prepare a solution of PKX at a final concentration of 2 µM in a buffer (e.g., 50 mM HEPES

pH 7.5, 150 mM NaCl).
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Add a fluorescent dye (e.g., SYPRO Orange) to the protein solution.

Dispense 20 µL of the protein-dye mixture into each well of a 96-well PCR plate.

Add 1 µL of each fragment from the library (including 5-Bromo-4,6-dimethylpyrimidine) to

the wells for a final fragment concentration of 200 µM. Include a DMSO control.

Seal the plate and perform the thermal melt experiment using a real-time PCR instrument,

ramping the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute.

Monitor the fluorescence and determine the melting temperature (Tm) for each well.

Calculate the ΔTm relative to the DMSO control.

Hypothetical DSF Results for Selected Fragments:

Fragment ID Structure ΔTm (°C) Hit?

F001
5-Bromo-4,6-

dimethylpyrimidine
+2.1 Yes

F002
2-amino-5-

bromopyrimidine
+1.8 Yes

F003
4-Chloro-2-

(methylthio)pyrimidine
+0.3 No

F004 5-methoxyindole +2.5 Yes

A ΔTm of ≥ 1.0 °C is considered a hit in this hypothetical screen.

Hit Validation: NMR Spectroscopy
Ligand-observed NMR techniques, such as Saturation Transfer Difference (STD) or Water-

Ligand Observed Gradient Spectroscopy (WaterLOGSY), are used to confirm the binding of the

hits from the primary screen.

Protocol (STD NMR):
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Prepare a 200 µL sample containing 10 µM of PKX and 100 µM of the fragment hit (e.g., 5-
Bromo-4,6-dimethylpyrimidine) in a deuterated buffer.

Acquire a 1D proton NMR spectrum as a reference.

Acquire an STD NMR spectrum with on-resonance saturation of the protein and an off-

resonance spectrum.

Subtract the on-resonance from the off-resonance spectrum to obtain the STD spectrum,

which will show signals only from the binding fragment.
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NMR Validation Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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